molecular formula C6H6BN3O2 B14022617 Imidazo[1,2-A]pyrazin-3-ylboronic acid

Imidazo[1,2-A]pyrazin-3-ylboronic acid

Cat. No.: B14022617
M. Wt: 162.94 g/mol
InChI Key: QMKMDGSRDGPUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused imidazole-pyrazine core. The boronic acid (-B(OH)₂) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in synthesizing biaryl structures for pharmaceuticals and materials science . Its unique electronic profile, driven by the pyrazine ring’s electron-deficient nature, enhances reactivity in palladium-catalyzed transformations.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4,11-12H

InChI Key

QMKMDGSRDGPUGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2N1C=CN=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrazin-3-ylboronic acid typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with aldehydes or ketones, followed by cyclization and subsequent borylation reactions. The reaction conditions often involve the use of transition metal catalysts such as palladium or copper, along with ligands and bases to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrazin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and various substituted imidazo[1,2-A]pyrazine compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between imidazo[1,2-a]pyrazin-3-ylboronic acid and related compounds:

Compound Molecular Formula Substituents/Functional Groups Key Properties Primary Applications References
This compound C₇H₇BN₃O₂ Boronic acid (-B(OH)₂) High reactivity in cross-coupling; moderate solubility in polar aprotic solvents. Suzuki couplings for drug candidates.
Imidazo[1,2-a]pyrazine-3-carboxylic acid C₁₀H₁₃N₃O₂ Carboxylic acid (-COOH) Improved aqueous solubility; hydrogen-bonding capability. Prodrug design; enzyme inhibition studies.
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid C₉H₉N₃O₂ Propanoic acid (-CH₂CH₂COOH) Altered heterocycle (pyrimidine vs. pyrazine); lower electron deficiency. Antiviral/anticancer agent synthesis.
6-Bromo-8-substituted-imidazo[1,2-a]pyrazine C₈H₆BrN₃ Bromine (-Br) Halogen-directed reactivity (e.g., Buchwald-Hartwig amination). Intermediate for functionalized derivatives.
3-(1H-Indol-3-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine C₁₇H₁₂N₆ Indole and pyrazole moieties Bulky substituents; enhanced π-π stacking potential. Kinase inhibition; targeted cancer therapy.

Key Observations:

Reactivity and Functionalization :

  • The boronic acid group in this compound enables Suzuki couplings, distinguishing it from brominated analogs (e.g., 6-bromo derivatives), which require palladium catalysts for C-N or C-C bond formation .
  • Carboxylic acid derivatives (e.g., C₁₀H₁₃N₃O₂) exhibit better solubility but lack direct utility in cross-coupling, limiting their role to end products or hydrogen-bonding motifs .

Heterocycle Variations :

  • Replacing pyrazine with pyrimidine (as in C₉H₉N₃O₂) reduces electron deficiency, altering reactivity in electrophilic substitutions and metal-catalyzed reactions .

Biological Activity :

  • Bulky substituents (e.g., indole and pyrazole in C₁₇H₁₂N₆) enhance target binding affinity in kinase inhibitors but may reduce metabolic stability compared to boronic acid derivatives .
  • Brominated analogs are often intermediates, whereas boronic acid derivatives are directly employed in constructing complex architectures for drug discovery .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., using Sc(OTf)₃ in DCM/MeOH) is common for imidazo[1,2-a]pyrazines with amine or aldehyde substituents .
  • Boronic acid derivatives likely require Miyaura borylation of halogenated precursors, as seen in analogous Pd-catalyzed protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.